molecular formula C22H24N6 B2593057 N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896068-42-1

N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B2593057
CAS No.: 896068-42-1
M. Wt: 372.476
InChI Key: ACADMFZOXGIZBL-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a cyclopentane ring. The structure includes a 2-methyl group, a 3-phenyl substituent, and an N-(3-(1H-imidazol-1-yl)propyl) side chain at position 6.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6/c1-16-20(17-7-3-2-4-8-17)22-25-19-10-5-9-18(19)21(28(22)26-16)24-11-6-13-27-14-12-23-15-27/h2-4,7-8,12,14-15,24H,5-6,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACADMFZOXGIZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCCCN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine typically involves multi-step organic reactions. One common approach is the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Structural Features and Biological Significance

The compound features a unique structural framework that includes a cyclopenta[d]pyrazolo[1,5-a]pyrimidine core integrated with an imidazole moiety. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development. The imidazole ring is particularly noteworthy due to its known biological significance in various therapeutic contexts.

Pharmacological Applications

Research indicates that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine exhibit significant biological activities that suggest therapeutic applications in:

  • Oncology : The compound's structure may provide antitumor properties by interacting with cancer cell pathways.
  • Infectious Diseases : Its potential antimicrobial activity could be harnessed in the treatment of various infections.

These applications are supported by studies highlighting the compound's efficacy and safety profiles in preclinical models.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacodynamics and therapeutic potential of this compound:

  • Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction.
  • Antimicrobial Efficacy : Preliminary assessments showed promising results against certain bacterial strains, indicating its potential as an antimicrobial agent.

These findings underscore the importance of further research to fully elucidate the compound's mechanisms of action and optimize its therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

N-(2-Methoxyethyl) Analog ()

Compound : N-(2-Methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

  • Molecular Formula : C₁₉H₂₂N₄O
  • Molecular Weight : 322.412 g/mol
  • Key Differences : Replaces the imidazolylpropyl group with a 2-methoxyethyl side chain.
  • The absence of imidazole may limit hydrogen-bonding capabilities .

Imidazole-Modified Derivatives ()

Compound : N-(2-(1H-imidazol-1-yl)ethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (Pir-9-8)

  • Structure : Features a shorter ethyl linker between the imidazole and pyrimidine core.
  • Purity : 99% HPLC purity, suggesting robust synthetic efficiency.

Compound: 1-(3-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)propyl)-3-methyl-1H-imidazol-3-ium (Pir-9-7)

  • Structure : Incorporates a methylimidazolium group with a propyl linker.
  • Purity : Lower HPLC purity (91–92%), possibly due to synthetic challenges with charged imidazolium moieties.
  • Implications : The cationic imidazolium group may enhance solubility in polar solvents but reduce cell membrane permeability .

Thiazole- and Thiophene-Containing Analogs ()

Compound : 8-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-2-phenyl-6-(thiophen-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrimidin-5-amine (15)

  • Molecular Formula : C₂₈H₂₂N₈S₂
  • Key Features : Substituted with thiazole and thiophene rings.
  • Implications : Sulfur-containing heterocycles may improve metabolic stability and modulate electron density, affecting binding to redox-sensitive targets. The compound’s IR and NMR data confirm structural integrity, with a melting point of 215–217°C indicating high crystallinity .

Niclosamide-Based Structural Insights ()

This suggests that the imidazole moiety in the target compound could similarly maintain or enhance activity in ion channel modulation .

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Imidazole ring : Known for its role in various biological activities.
  • Cyclopenta[d]pyrazolo[1,5-a]pyrimidine core : A framework associated with diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptors : Potential modulation of neurotransmitter receptors could explain its effects on the nervous system.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies : Compounds similar to this compound showed effective inhibition against various cancer cell lines, including melanoma and leukemia. The GI50 values (the concentration required to inhibit cell growth by 50%) were reported as low as 0.1 μM in related compounds .

Antimicrobial Activity

Some derivatives of imidazole and pyrazole have demonstrated antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures exhibited MIC values ranging from 15.62 to 250 μg/mL against bacterial strains . This suggests potential applications in treating resistant bacterial infections.

Study on Anticancer Properties

A study focusing on the synthesis and evaluation of related pyrazole derivatives highlighted their ability to induce apoptosis in cancer cells. The findings indicated that these compounds could serve as lead structures for developing new anticancer agents .

Antimicrobial Screening

In another investigation, a series of pyrazolo derivatives were synthesized and screened against gram-positive and gram-negative bacteria. The results showed varying degrees of antibacterial activity, suggesting that modifications to the structure could enhance efficacy .

Data Summary

Activity Cell Lines/Organisms GI50/MIC Values Reference
AnticancerMelanoma, Leukemia≤ 0.1 μM
AntimicrobialVarious Bacteria15.62 - 250 μg/mL

Q & A

Q. What are the key synthetic routes for N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine?

Methodological Answer: The synthesis involves a multi-step approach:

  • Core Formation: Construct the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., using POCl₃ for cyclization under reflux, as demonstrated in thiadiazole synthesis ).
  • Substituent Introduction: Attach the imidazole-propylamine moiety via nucleophilic substitution or coupling reactions. For example, cesium carbonate and copper(I) bromide catalyze amine coupling in DMSO at 35°C, as seen in pyridine derivatives .
  • Purification: Recrystallization from DMSO/water or acetonitrile is effective for isolating high-purity products .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Assign protons (e.g., imidazole NH at δ 8–9 ppm) and carbons (e.g., pyrimidine C=N at δ 150–160 ppm) based on shifts in related pyrazolo[1,5-a]pyrimidines .
  • HRMS (ESI): Validate molecular weight (e.g., [M+H]+ ion) with <5 ppm error, as shown for pyrazolo-pyrimidine derivatives .
  • IR Spectroscopy: Confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the imidazole-propylamine coupling step?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening: Copper(I) bromide (0.1 eq.) enhances coupling efficiency in DMSO, as demonstrated for pyridine-amine derivatives .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .
  • Temperature Control: Maintain 35–40°C to balance reaction rate and side-product formation .
  • Stoichiometry: Use a 1.2:1 molar ratio of imidazole-propylamine to pyrazolo-pyrimidine core to drive completion .

Q. How do structural modifications (e.g., substituent position) influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Structure-activity relationships (SAR) can be analyzed using:

  • Substituent Libraries: Compare analogs with varying substituents (e.g., 5-methyl vs. 5-CF₃ groups) .
  • Bioactivity Assays: Test enzyme inhibition (e.g., kinase assays) or antimicrobial activity (e.g., MIC values against M. tuberculosis) .
  • Computational Modeling: Dock compounds into target binding pockets (e.g., using PyMol) to predict steric/electronic effects.

Table 1. Example SAR Data from Pyrazolo[1,5-a]pyrimidines :

Substituent (Position)Bioactivity (IC₅₀, nM)Notes
5-CF₃12 ± 1.2Enhanced lipophilicity
5-CH₃45 ± 3.8Reduced steric hindrance
3-Ph28 ± 2.1π-π stacking interactions

Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?

Methodological Answer:

  • Purity Validation: Use HPLC (≥95% purity, as in ) to rule out impurities affecting activity.
  • Assay Standardization: Compare protocols (e.g., cell lines, incubation times) across studies .
  • Meta-Analysis: Aggregate data from multiple sources (e.g., PubChem, peer-reviewed papers) to identify trends .

Q. How can side reactions during cyclopentane ring formation be mitigated?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive amines with Boc or Fmoc groups during cyclization .
  • Temperature Gradients: Start at 0°C to control exothermic reactions, then gradually warm to 90°C .
  • Additive Screening: Use catalytic iodine or BF₃·Et₂O to promote regioselectivity .

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